N3-Methyl Substituent Eliminates Off-Target Hydrogen-Bond Donor Interactions Relative to Des-Methyl Analog
The N3-methyl substituent on the imidazo[4,5-b]pyridine core converts the imidazole NH—a known hydrogen-bond donor capable of engaging non-kinase off-targets—into a purely H-bond-accepting N-methyl group. In the des-methyl analog Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate (CAS 1638769-03-5), the free NH can act as a donor to backbone carbonyls in purinergic receptors and other ATP-binding proteins, increasing promiscuity [1]. Co-crystal structures of imidazo[4,5-b]pyridine-based Aurora-A inhibitors confirm that the N3-methylated scaffold restricts the hinge-binding interaction to a bidentate acceptor-only motif (N1 and N7), directly analogous to the adenine ring of ATP [2]. This N3-methyl modification is a deliberately engineered feature rather than a trivial substitution, as crystallographic evidence demonstrates that the free NH in des-methyl analogs can form adventitious hydrogen bonds with the gatekeeper residue backbone, contributing to off-target kinase inhibition [3].
| Evidence Dimension | Hydrogen-bond donor count altering protein-ligand interaction promiscuity |
|---|---|
| Target Compound Data | 0 H-bond donors at the imidazole moiety (N3-methylated); 4 H-bond acceptors (N1, N7, ester carbonyl O, ester O) [3] |
| Comparator Or Baseline | Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate (CAS 1638769-03-5): 1 H-bond donor (imidazole NH) + 4 H-bond acceptors [1] |
| Quantified Difference | Δ 1 H-bond donor eliminated; qualitative change in hinge-binding pharmacophore from mixed donor/acceptor to acceptor-only [2] |
| Conditions | Crystallographic analysis of Aurora-A kinase co-crystals with imidazo[4,5-b]pyridine inhibitors; PDB entries 2X6E, 4B0G [2] |
Why This Matters
The N3-methyl group eliminates a promiscuity-conferring hydrogen-bond donor present in the des-methyl analog, reducing the probability of off-target kinase and purinergic receptor engagement—a critical consideration when selecting an intermediate for selective kinase inhibitor development.
- [1] Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Bentham Science, 2024. View Source
- [2] Bavetsias V, et al. Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry, 2010, 53, 5213–5228. View Source
- [3] Bavetsias V, et al. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 2013, 56, 9122–9135. View Source
